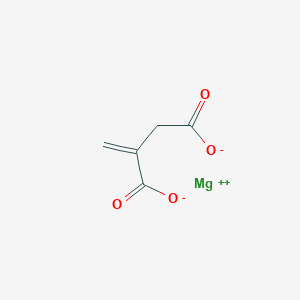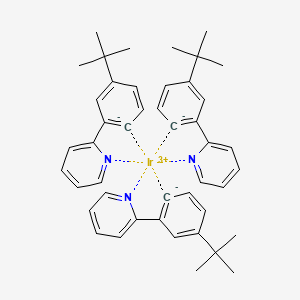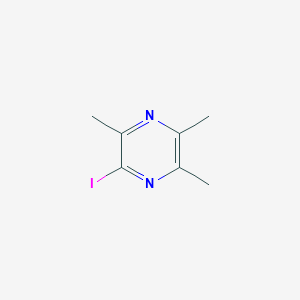
(1S,2S)-2-Cyanocyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-Cyanocyclobutanecarboxylic acid is a chiral compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Cyanocyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of alkenes using diazo compounds or ylides can lead to the formation of cyclobutane derivatives . The nitrile group can be introduced through subsequent reactions involving cyanation.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to achieve the desired stereochemistry and functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-Cyanocyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the cyclobutane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation of the carboxylic acid group can produce corresponding esters or anhydrides.
Applications De Recherche Scientifique
(1S,2S)-2-Cyanocyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-Cyanocyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-2-Aminocyclobutanecarboxylic acid: Similar structure but with an amino group instead of a nitrile group.
(1S,2S)-2-Hydroxycyclobutanecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitrile group.
(1S,2S)-2-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in (1S,2S)-2-Cyanocyclobutanecarboxylic acid makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
(1S,2S)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1 |
Clé InChI |
IGBHPXFFSBIMKR-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@@H]([C@H]1C#N)C(=O)O |
SMILES canonique |
C1CC(C1C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![8-Methanesulfonyl-6-methyl-3-(1H-pyrazol-4-yl)-imidazo[1,2-a]pyrazine](/img/structure/B13894503.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)



![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)



